molecular formula C16H20N4O3 B7688859 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-2-methylpiperidine

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-2-methylpiperidine

Cat. No.: B7688859
M. Wt: 316.35 g/mol
InChI Key: OIVUNRINSQHLOD-UHFFFAOYSA-N
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Description

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-2-methylpiperidine is a complex organic compound featuring a piperidine ring substituted with a nitrophenyl group and an oxadiazole moiety

Properties

IUPAC Name

3-ethyl-5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-15-17-16(23-18-15)12-7-8-13(14(10-12)20(21)22)19-9-5-4-6-11(19)2/h7-8,10-11H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUNRINSQHLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCCCC3C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-2-methylpiperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products

    Reduction: 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-aminophenyl]-2-methylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-2-methylpiperidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-2-methylpiperidine: Similar structure but with a methyl group instead of an ethyl group on the oxadiazole ring.

    1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-aminophenyl]-2-methylpiperidine: The amino derivative of the compound.

Uniqueness

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-2-methylpiperidine is unique due to the combination of its nitrophenyl and oxadiazole moieties, which confer specific electronic and steric properties that can be exploited in various applications .

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